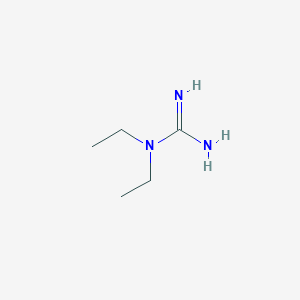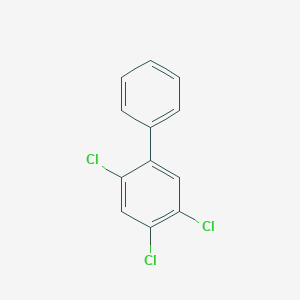
ステアリルオレエート
説明
Stearyl oleate is a type of fatty acid ester that is commonly used in various industries. It is a natural compound that is derived from the reaction between oleic acid and stearyl alcohol. Stearyl oleate has a wide range of applications, including as an emulsifier, lubricant, and plasticizer.
科学的研究の応用
乳化剤
ステアリルオレエートは、様々な業界で乳化剤として機能します . 乳化剤は、油と水のように、通常は混ざり合わない2つの物質を混ぜるのを助ける物質です。食品科学の文脈では、乳化剤は多くの食品の食感、保存期間、混合性を向上させるために使用されます。
潤滑剤
ステアリルオレエートのもう1つの用途は、潤滑剤としての使用です . 潤滑剤は、相互に接触する表面間の摩擦を減らし、最終的に表面が動くときに発生する熱を減らすために使用される物質です。
可塑剤
ステアリルオレエートは、可塑剤としても使用されます . 可塑剤は、材料の可塑性または粘度を増加させる添加剤です。それらは、より柔軟で扱いやすくするために、ポリマーに一般的に添加されます。
クロマトグラフィー
科学研究では、ステアリルオレエートはクロマトグラフィー実験で使用されてきました . クロマトグラフィーは、混合物を個々の成分に分離するための技術です。 ある研究では、ステアリルオレエートはワックスエステルをステリルエステルから分離するために使用されました .
脂質代謝学
ステアリルオレエートは、ヒドロサンゴとサンゴのリン脂質の脂質代謝分析に使用されてきました . 脂質代謝学は、脂質を大規模に研究するメタボロミクスの分野です。
不飽和脂肪酸の生合成と調節
ステアリルオレエートは、不飽和脂肪酸の一種であるため、植物における不飽和脂肪酸の生合成と調節に重要な役割を果たします . これらの単純な化合物は、植物内で複数の重要な役割を果たし、油糧作物の重要な経済形質でもあります .
作用機序
Target of Action
Stearyl oleate, also known as octadecyl oleate, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate, from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .
Mode of Action
Stearyl oleate interacts with its target, SCD1, by serving as a substrate for the enzyme . The SCD1 peptides from proteolytic controlled degradation activate androgen receptor (AR) signaling to promote cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by stearyl oleate is the biosynthesis of monounsaturated fatty acids (MUFAs) . In this pathway, SCD1 catalyzes the conversion of saturated fatty acids (SFAs) like stearate to MUFAs like oleate . These MUFAs play multiple crucial roles in plants and are also important economic traits of oil crops .
Pharmacokinetics
It’s known that lipid components like stearyl oleate have high binding ability with the stratum corneum and are inert, making them suitable for parenteral and oral delivery formulations .
Result of Action
The result of stearyl oleate’s action is the production of MUFAs, which influence cellular membrane physiology and signaling . This leads to broad effects on human physiology, including effects on lipid metabolism and body weight control .
Action Environment
The action of stearyl oleate can be influenced by environmental factors. For instance, the surface properties and biodegradation rate of stearyl oleate can depend on the nature of the hydrophobic tail . The oleic acid-based surfactant containing a double bond in the hydrophobic oleyl tail demonstrated a greater capability to reduce the surface tension of an aqueous solution along with a greater ability to undergo biodegradation compared to the saturated hydrophobic stearyl tail containing a stearic acid-based surfactant .
生化学分析
Biochemical Properties
Stearyl oleate plays a crucial role in biochemical reactions. It is involved in the biosynthesis of unsaturated fatty acids (UFAs), specifically oleic acid . The interaction between stearyl oleate and SCD1 is vital for the production of oleic acid, which influences cellular membrane physiology and signaling .
Cellular Effects
Stearyl oleate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . The conversion of membrane lipid components, including stearyl oleate, may play an important role in the temperature acclimation of plants .
Molecular Mechanism
The molecular mechanism of stearyl oleate involves its interaction with biomolecules and enzymes. Stearyl oleate exerts its effects at the molecular level through binding interactions with SCD1, leading to changes in gene expression . The desaturation process begins with the energy-intensive abstraction of hydrogen from a methylene group using stearoyl-CoA as the substrate, which results in the insertion of double bonds within the fatty acyl chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stearyl oleate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that stearyl oleate has a low toxicity profile .
Metabolic Pathways
Stearyl oleate is involved in the metabolic pathway of unsaturated fatty acid biosynthesis . This process involves the interaction of stearyl oleate with the enzyme SCD1, which plays a crucial role in the conversion of saturated fatty acids to monounsaturated fatty acids .
Transport and Distribution
It is known that fatty acid esters like stearyl oleate can be used in various industries, including as an emulsifier, lubricant, and plasticizer .
Subcellular Localization
It is known that the enzymes involved in the biosynthesis of unsaturated fatty acids, such as SCD1, are localized in the chloroplast . This suggests that stearyl oleate might also be found in similar locations within the cell.
特性
IUPAC Name |
octadecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPMUZXHQKAAIC-ZZEZOPTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-49-3 | |
| Record name | Stearyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LW6721QE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


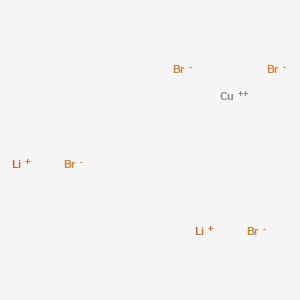

![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)

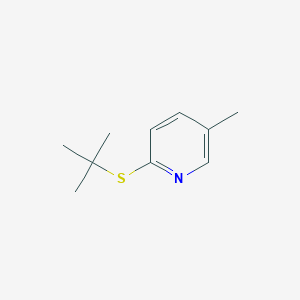
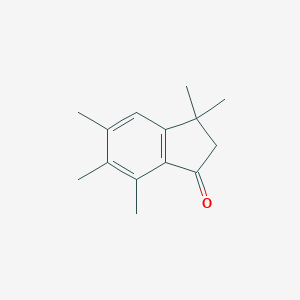

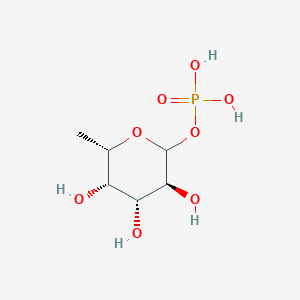

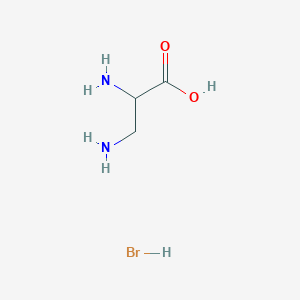
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
